molecular formula C23H28ClN3O5S2 B6526725 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide hydrochloride CAS No. 1135195-71-9

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide hydrochloride

Cat. No. B6526725
CAS RN: 1135195-71-9
M. Wt: 526.1 g/mol
InChI Key: BOLIWNXPQZDKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzenesulfonyl group, the diethylaminoethyl group, and the complex ring structure. Each of these steps would require specific reagents and conditions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a benzene ring (part of the benzenesulfonyl group), a two-carbon chain with an amino group (the diethylaminoethyl group), and a large ring structure that includes oxygen, sulfur, and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the benzenesulfonyl group might undergo reactions typical of sulfonyl groups, while the diethylaminoethyl group might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its solubility in various solvents, its melting and boiling points, its density, and other properties .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a specific chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The potential uses and future directions for research on this compound would depend on its specific properties and the context in which it’s being used. It could potentially be used in the development of new materials, in pharmaceutical research, or in other areas of chemistry .

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2.ClH/c1-3-25(4-2)11-12-26(22(27)10-13-33(28,29)17-8-6-5-7-9-17)23-24-18-14-19-20(31-16-30-19)15-21(18)32-23;/h5-9,14-15H,3-4,10-13,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLIWNXPQZDKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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